molecular formula C16H36Al2O B1591624 Aluminum, tetrakis(2-methylpropyl)-mu-oxodi- CAS No. 998-00-5

Aluminum, tetrakis(2-methylpropyl)-mu-oxodi-

Cat. No. B1591624
CAS RN: 998-00-5
M. Wt: 298.42 g/mol
InChI Key: CTNFGBKAHAEKFE-UHFFFAOYSA-N
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Description

This would involve a detailed explanation of the compound, including its molecular formula, structure, and the type of chemical bonds it contains.



Synthesis Analysis

This would involve a step-by-step explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the mechanism of the reaction.



Molecular Structure Analysis

This would involve a detailed examination of the compound’s molecular structure, including the types of atoms it contains, the arrangement of these atoms, and the types of chemical bonds between them.



Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound undergoes, including the reactants and products of these reactions, and the conditions under which they occur.



Physical And Chemical Properties Analysis

This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Decomposition Reactions and Compound Synthesis

The decomposition reaction of dialene radical anions and the synthesis of aluminum glycolates demonstrate the complex reactivity and potential applications of aluminum compounds in creating new materials with specific functions. These reactions can lead to the formation of compounds with unique structures and properties, useful in various chemical syntheses and material science applications (Uhl, Gerding, & Vester, 1996).

Mullite Precursor Phases

Research on mullite precursors has shown the potential of aluminum compounds in high-temperature ceramics. Different types of mullite precursor phases can be produced depending on the hydrolysis conditions, leading to materials with varied properties. This research is significant for the development of advanced ceramic materials with applications in industries such as aerospace and electronics (Schneider et al., 1993).

Polymerization and Catalysis

Aluminum complexes have been studied for their roles in polymerization processes, such as the ring-opening polymerization of lactide. This research is important for developing sustainable polymer materials and understanding the mechanisms of catalytic reactions involving aluminum complexes (Tang & Gibson, 2007).

Anodization Processes

The anodization of aluminum in molten salts has been investigated, providing insights into the electrochemical processes involved and their applications in surface treatment and corrosion protection. This research is relevant for industries related to metal finishing and protective coatings (Carlin & Osteryoung, 1989).

Sol-Gel Synthesis and Materials Science

Studies on sol-gel synthesis involving aluminum compounds contribute to the development of advanced materials with specific properties, such as mullite fibers and silica composites. This research has implications for various applications, including high-temperature resistant materials and catalysis (Chen, Wang, Liu, & Yan, 1996).

Safety And Hazards

This would involve a study of the compound’s potential hazards, including its toxicity, flammability, and environmental impact.


Future Directions

This would involve a discussion of potential future research directions, including new applications for the compound, and ways to improve its synthesis or properties.


Please note that this is a general outline and the specific details would depend on the particular compound and the available research on it. For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific research database. If you have any other questions, feel free to ask!


properties

IUPAC Name

bis(2-methylpropyl)alumanyloxy-bis(2-methylpropyl)alumane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C4H9.2Al.O/c4*1-4(2)3;;;/h4*4H,1H2,2-3H3;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNFGBKAHAEKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Al](CC(C)C)O[Al](CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36Al2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061373
Record name Aluminum, tetrakis(2-methylpropyl)-.mu.-oxodi-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aluminum, tetrakis(2-methylpropyl)-mu-oxodi-

CAS RN

998-00-5
Record name Tetraisobutylaluminoxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=998-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aluminum, tetrakis(2-methylpropyl)-mu-oxodi-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000998005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aluminum, tetrakis(2-methylpropyl)-.mu.-oxodi-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aluminum, tetrakis(2-methylpropyl)-.mu.-oxodi-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(isobutyl)-μ-oxodialuminium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.405
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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